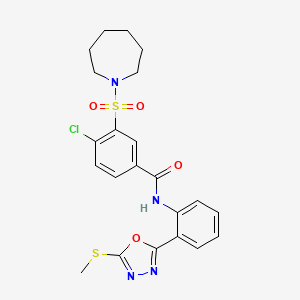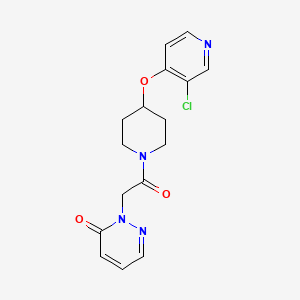
2-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a synthetic organic compound characterized by its intricate structure, involving pyridazine and piperidine rings, and a chloropyridine moiety
作用机制
Target of Action
The primary target of this compound is the PI3K-Akt-mTOR pathway . This pathway is a highly activated signal transduction pathway in human hematological malignancies and has been validated as a promising target for acute myeloid leukemia (AML) therapy .
Mode of Action
The compound acts as a potent PI3K/mTOR dual inhibitor . It exhibits excellent inhibitory activity against PI3Kα/β/γ/δ and mTOR, with IC50 values of 0.65 nM, 1.57 nM, 0.65 nM, 0.42 nM, and 2.03 nM, respectively .
Biochemical Pathways
The compound affects the PI3K-Akt-mTOR pathway . This pathway is involved in cell cycle regulation, growth, and survival. By inhibiting this pathway, the compound can disrupt these processes, leading to the inhibition of tumor growth .
Pharmacokinetics
It’s noted that the compound demonstrated dose-dependent inhibition of tumor growth in the hl-60 xenograft model in vivo . This suggests that the compound has favorable pharmacokinetic properties that allow it to reach the tumor site in effective concentrations.
Result of Action
The compound exhibits significant anti-proliferative effects on AML cell lines (HL-60 and MOLM-16) in vitro . Furthermore, it demonstrated dose-dependent inhibition of tumor growth in the HL-60 xenograft model in vivo, with 91% inhibition of tumor growth at an intraperitoneal injection dose of 10 mg/kg .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis typically starts with the chlorination of a pyridine derivative to form the 3-chloropyridine-4-yl intermediate. This intermediate then undergoes an etherification reaction with a piperidine derivative to attach the piperidine ring. Subsequent steps involve the formation of the oxoethyl bridge, followed by the introduction of the pyridazine ring through a cyclization reaction. Specific catalysts and solvents are often used to optimize each reaction step.
Industrial Production Methods: Industrial production methods involve the scale-up of the synthetic route, focusing on optimizing yields and reducing production costs. Techniques such as continuous flow reactors may be employed to ensure consistent reaction conditions and high efficiency.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Potential for oxidative transformations, particularly on the piperidine or pyridazine rings.
Reduction: Possible reduction of the oxoethyl group to form hydroxyl derivatives.
Substitution: Various nucleophilic substitution reactions could occur, particularly on the chloropyridine moiety.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Utilizing nucleophiles like amines or thiols to replace the chlorine atom in the chloropyridine ring.
Major Products Formed:
Oxidation reactions might yield pyridazine N-oxide derivatives.
Reduction could lead to hydroxyethyl-pyridazin-3(2H)-one analogs.
Substitution would result in various substituted pyridazin-3(2H)-one derivatives depending on the nucleophile used.
科学研究应用
In Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its ability to undergo various reactions makes it a versatile building block for chemical synthesis.
In Biology: This compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
In Medicine: It shows potential as a lead compound in the development of drugs for treating diseases like cancer and neurological disorders, given its structural resemblance to known bioactive molecules.
In Industry: Used as a precursor for manufacturing advanced materials and agrochemicals, highlighting its versatility in industrial applications.
相似化合物的比较
Pyridazine derivatives
Piperidine derivatives
Chloropyridine-based molecules
Oxoethyl-linked heterocycles
Got more chemical wonders you're curious about?
属性
IUPAC Name |
2-[2-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c17-13-10-18-7-3-14(13)24-12-4-8-20(9-5-12)16(23)11-21-15(22)2-1-6-19-21/h1-3,6-7,10,12H,4-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXUKVGOWMYKID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2741351.png)
![1-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B2741355.png)
![N-[2,2-bis(furan-2-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2741356.png)
![6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2741357.png)
![1-(3,4-dichlorophenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one](/img/structure/B2741358.png)
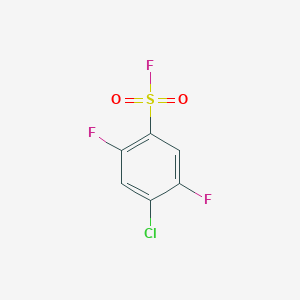
![1-Prop-2-enoyl-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B2741361.png)
![3-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2741363.png)
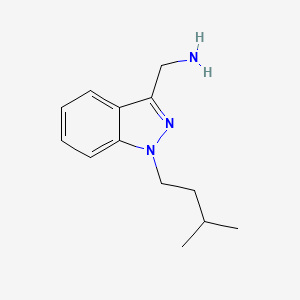
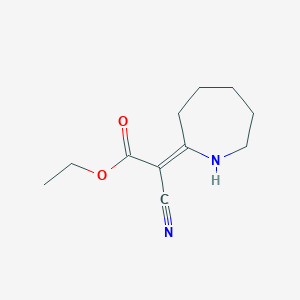
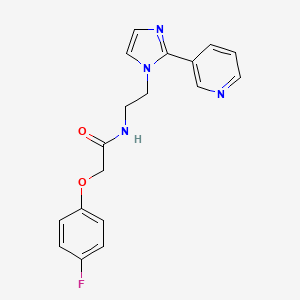
![1-(4-fluorophenyl)-4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazine](/img/structure/B2741371.png)
![2-(2-chloro-6-fluorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide](/img/structure/B2741372.png)
